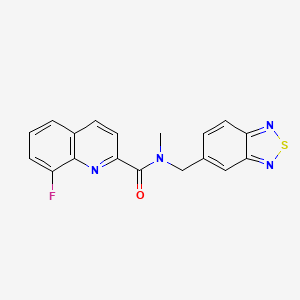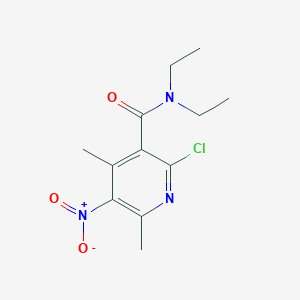![molecular formula C22H23N3O2 B5951858 (1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5951858.png)
(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique structure that includes a bicyclic nonane ring, an oxazole ring, and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, including the formation of the oxazole ring and the bicyclic nonane structure. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and yield of the desired product. For example, the use of chiral catalysts can help achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency on a large scale .
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different structure but shares some functional similarities.
Other oxazole derivatives: Compounds with similar oxazole rings can have comparable chemical properties and applications.
Uniqueness
(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific combination of structural features, including the bicyclic nonane ring and the naphthalene derivative. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(1S,6R)-9-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-20(13-25-18-8-9-19(25)12-23-21(26)11-18)24-22(27-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10,18-19H,8-9,11-13H2,1H3,(H,23,26)/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQZHHZTUCFYMY-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4C5CCC4CNC(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4[C@@H]5CC[C@H]4CNC(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-5-oxo-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5951792.png)
![6-{[4-(4-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5951794.png)
![N-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2-thiophenesulfonamide](/img/structure/B5951800.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5951806.png)
![2-butyl-8-[(3,5-dimethyl-4-isoxazolyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5951812.png)
methanone](/img/structure/B5951817.png)
![6-methyl-5-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5951824.png)
![1-(2-methoxy-2-methylpropanoyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5951829.png)

![4-[(3S)-3-acetamidopyrrolidin-1-yl]-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B5951841.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5951849.png)
![3-(3-fluorophenyl)-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5951857.png)

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5951874.png)
